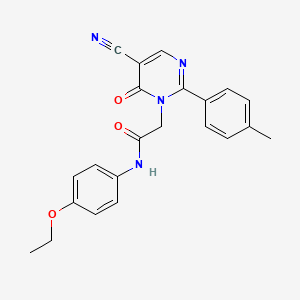
2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the pyrimidine derivatives class. Its unique structure, featuring a pyrimidine ring and various functional groups, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C22H20N4O2, with a molecular weight of 372.4 g/mol. The compound features a pyrimidine core substituted with a cyano group, an oxo group, a p-tolyl moiety, and an ethoxyphenyl acetamide side chain.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various disease pathways. For instance, it may inhibit myeloperoxidase (MPO), which plays a significant role in inflammatory responses and autoimmune diseases .
- Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Pathway Interference : The compound can disrupt cellular signaling pathways, which is crucial for its potential therapeutic effects against diseases like cancer and inflammation.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activities. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, such as glioblastoma multiforme and breast adenocarcinoma cells . The specific activities of this compound are yet to be fully elucidated but are expected to follow similar patterns based on structural similarities.
Preclinical Evaluations
A study evaluating the efficacy of related pyrimidine compounds found that they acted as selective inhibitors of MPO, leading to reduced inflammation in preclinical models. These findings support the hypothesis that this compound could exhibit similar inhibitory effects against MPO and potentially other inflammatory mediators .
Structural Activity Relationship (SAR)
The effectiveness of pyrimidine derivatives often depends on their structural features. Variations in substituents can significantly impact their biological activity. For instance, the presence of electron-withdrawing groups like cyano can enhance the inhibitory potency against certain enzymes while altering pharmacokinetic properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide | Structure | Anticancer, Antimicrobial |
| 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)propionamide | Structure | Similar biological activities |
Propriétés
IUPAC Name |
2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-19-10-8-18(9-11-19)25-20(27)14-26-21(16-6-4-15(2)5-7-16)24-13-17(12-23)22(26)28/h4-11,13H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMORRIDCZONGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














